4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 206.07 g/mol. It is classified as a heterocyclic compound due to its structure, which incorporates both nitrogen and carbon atoms in a ring formation. The compound is recognized for its potential applications in medicinal chemistry and drug development.
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride falls under the category of pyrimidine derivatives. Pyrimidines are significant in the field of pharmaceuticals due to their presence in nucleic acids and various biological processes.
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions. One common method includes cyclization reactions that form the pyrido-pyrimidine structure through the condensation of appropriate nitrogen-containing precursors.
The molecular structure of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be represented using SMILES notation as "ClC1=C2CCNCC2=NC=N1.[H]Cl". This notation illustrates the arrangement of atoms and bonds within the molecule.
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by the presence of multiple nitrogen atoms in its structure, which can coordinate with metals or participate in hydrogen bonding.
Research indicates that such compounds may exhibit pharmacological activities including anti-inflammatory and anticancer properties by modulating specific biochemical pathways.
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: